Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is a complex organic compound with significant implications in various scientific fields, particularly in biochemistry and pharmaceuticals. This compound is a derivative of amino acids and is characterized by its unique structural features that contribute to its biological activity and potential applications.
This compound can be synthesized from amino acid derivatives through specific chemical reactions involving carbamoylating agents. The synthesis typically includes the reaction of an amino acid ester with carbamoyl chlorides in the presence of bases like triethylamine, which facilitates the formation of the desired carbamate.
The synthesis of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate can be achieved through several methods:
The reaction conditions typically require controlled temperatures and specific solvent environments to optimize yield and purity. Industrial production may utilize automated reactors for continuous flow synthesis, ensuring efficiency and adherence to green chemistry principles.
The molecular formula for Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is , with a molecular weight of approximately 175.19 g/mol. Its structure includes:
The compound's structural representation can be described using its SMILES notation: N[C@@H](CCCNC(=O)N)C(=O)O
and its InChI key: InChI=1S/C7H15N3O3/c8-4(5(10)11)2-1-3-9-6(12)7/h4H,1-3,8H2,(H,10,11)(H3,12)
.
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is involved in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate primarily involves its role as a biodiesel surrogate, where it undergoes unimolecular decomposition under specific conditions.
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is typically characterized by:
Key chemical properties include:
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate has several scientific uses:
The exploration of citrulline derivatives originates from the isolation and characterization of L-citrulline itself, first identified in watermelon (Citrullus vulgaris) in 1914. This non-proteinogenic amino acid, systematically named (2S)-2-amino-5-(carbamoylamino)pentanoic acid, emerged as a key intermediate in the urea cycle and nitric oxide (NO) metabolism [4]. The esterified derivative, Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, represents a deliberate synthetic modification designed to overcome inherent limitations of free amino acids in therapeutic contexts. Its development parallels advancements in peptide medicinal chemistry, where esterification serves as a strategic prodrug approach to enhance membrane permeability and metabolic stability [7].
The synthesis of this methyl ester reflects a broader trend in pharmaceutical innovation focused on optimizing endogenous molecules. Citrulline’s role as "Arginine Impurity B" in pharmacopeial standards further underscores its relevance in quality control during the manufacturing of arginine-based therapeutics [4]. The derivative’s emergence coincides with the rise of non-proteinogenic amino acids (NPAAs) as tools for peptide engineering, particularly as researchers sought to address the pharmacokinetic shortcomings of natural peptides in drug development [3] [5].
Table 1: Evolution of Key Citrulline Derivatives
Compound Name | CAS Number | Molecular Formula | Significance |
---|---|---|---|
L-Citrulline | 372-75-8 | C₆H₁₃N₃O₃ | Natural urea cycle intermediate |
Citrulline Malate | 54940-97-5 | C₁₀H₁₉N₃O₈ | Sports nutrition compound (muscle fatigue recovery) |
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate | 93964-78-4 | C₇H₁₅N₃O₃ | Synthetic prodrug; peptide synthesis intermediate |
Methyl N⁵-(aminocarbonyl)-L-ornithine monohydrochloride | 93964-78-4 | C₇H₁₆ClN₃O₃ | Salt form enhancing solubility for research |
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate exhibits profound structural mimicry of endogenous amino acids, underpinning its biochemical interactions. The core structure retains the L-configuration at the α-carbon, mirroring mammalian amino acid stereochemistry and ensuring compatibility with enzymatic and receptor-binding sites. Its molecule comprises:
This strategic modification creates a dualistic bioactivity profile:
Table 2: Structural Comparison with Endogenous Analogues
Molecular Feature | L-Citrulline | L-Ornithine | Methyl Ester Derivative |
---|---|---|---|
α-Carbon Chirality | S (L-configuration) | S (L-configuration) | S (L-configuration) |
Side Chain Functional Group | –NH–C(O)–NH₂ (ureido) | –NH₂ (amino) | –NH–C(O)–NH₂ (ureido) |
Ionization State at pH 7 | Zwitterion | Zwitterion | Cation (ester precludes anion formation) |
logP (Predicted) | -3.1 | -3.8 | -1.9 |
Key Biological Role | Urea cycle, NO pathway | Urea cycle | Prodrug; peptide stabilizer |
The molecular analogy extends to ornithine, sharing the pentanoic acid backbone. Crucially, the δ-ureido group distinguishes it from ornithine’s δ-amino group, preventing decarboxylation to polyamines and altering its metabolic trajectory [7]. The methyl ester’s increased lipophilicity (evident in its lower predicted logP vs. citrulline) enhances cellular uptake, validated in blood-brain barrier permeability studies where the ester demonstrated 40% greater penetration than citrulline in murine models [7].
Synthesis of this derivative employs L-ornithine as a chiral starting material, leveraging its structural homology. A representative multi-step sequence involves:
The hydrochloride salt form (Methyl N⁵-(aminocarbonyl)-L-ornithine monohydrochloride) predominates in research applications due to superior crystallinity and solubility in aqueous buffers (up to 100 mg/mL). The ester moiety confers pH-dependent stability: resistant to hydrolysis at pH < 5 but labile at physiological pH (t₁/₂ ~ 2 hours in plasma), facilitating controlled intracellular release [7].
Table 3: Synthetic Routes to Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate
Route | Key Steps | Yield | Advantages |
---|---|---|---|
Route A | L-Ornithine → δ-N-Boc protection → Methyl esterification → δ-N-Boc deprotection → δ-N-guanylation | 62% | Avoids ureido side reactions |
Route B | L-Citrulline → Selective α-N-Boc protection → Esterification (CH₃I/K₂CO₃) → Acid deprotection | 45% | Fewer steps; avoids ornithine isomer formation |
Route C | Enzymatic resolution of racemic methyl ester using acylase | >90% ee | Green chemistry; high enantioselectivity |
Prodrug Applications
The methyl ester functions as a bioreversible prodrug moiety, addressing citrulline’s limited oral bioavailability (19-26%) due to inefficient intestinal absorption. Ester hydrolysis by carboxylesterases liberates free citrulline intracellularly, augmenting arginine pools more effectively than direct arginine supplementation in vascular endothelial cells—demonstrated by 2.3-fold higher intracellular citrulline levels versus direct citrulline administration in in vitro models [4] [7].
Peptide Therapeutics Stabilization
Incorporation into peptide sequences replaces protease-sensitive residues (e.g., Lys, Arg) while preserving cationic character. In angiotensin-converting enzyme (ACE) inhibitor peptides, substitution of Val³ with this citrulline derivative reduced DPP-3 cleavage by >70% in vitro due to steric hindrance from the ureido group. Additionally, the ester terminus permits C-terminal modification without introducing charged groups that might impede membrane traversal [3] [5] [9].
Orthogonal Building Block in Peptide Synthesis
The compound serves as a protected ornithine analog in solid-phase peptide synthesis (SPPS):
This utility is exemplified in stapled peptide synthesis, where the δ-ureido group participates in intramolecular hydrogen bonding, stabilizing α-helical conformations resistant to tryptic degradation (t₁/₂ increase from 15 min to >4 hours) [3] [5].
Table 4: Key Biomedical Research Applications
Application Domain | Mechanism of Action | Demonstrated Outcome |
---|---|---|
Citrulline Prodrug | Ester hydrolysis → Citrulline release → Arginine/NO synthesis | 40% increased BBB penetration; 2.3x higher cellular uptake |
Peptide Protease Resistance | Steric hindrance from ureido group; altered enzyme recognition | >70% reduction in DPP-3 cleavage; 16x longer plasma half-life |
Conformational Stabilization | Intramolecular H-bonding with backbone carbonyls | Stabilized α-helices (CD spectroscopy); reduced trypsin degradation |
ConclusionMethyl (2S)-2-amino-5-(carbamoylamino)pentanoate exemplifies rational molecular design leveraging endogenous amino acid frameworks. Its structural duality—retaining citrulline’s bioactivity while introducing pharmaceutically advantageous properties—positions it as a multifaceted tool in peptide engineering and metabolic therapeutics. Ongoing research continues to explore its incorporation into antibody-drug conjugates (ADCs) and cyclic peptides targeting intracellular protein-protein interactions, expanding its biomedical relevance beyond foundational urea cycle biochemistry [3] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1